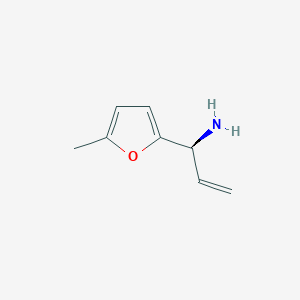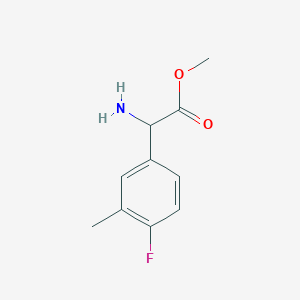
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL typically involves several steps:
Starting Material: The synthesis often begins with a chroman derivative, such as 6-methylchroman-3-one.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The amino group at the 4th position can be introduced through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S,4S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-amino-6-methylchroman-3-one.
Reduction: Formation of 4-amino-8-fluoro-6-methylchroman-3-ol.
Substitution: Formation of 4-amino-8-azido-6-methylchroman-3-ol.
科学研究应用
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
(3S,4S)-4-Amino-6-methylchroman-3-OL: Lacks the fluorine atom, which may result in different biological activities.
(3S,4S)-4-Amino-8-fluoro-6-chlorochroman-3-OL: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties.
Uniqueness
(3S,4S)-4-Amino-8-fluoro-6-methylchroman-3-OL is unique due to the presence of both fluorine and methyl groups, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
(3S,4S)-4-amino-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-5-2-6-9(12)8(13)4-14-10(6)7(11)3-5/h2-3,8-9,13H,4,12H2,1H3/t8-,9+/m1/s1 |
InChI 键 |
VIINNTZJKRZUKA-BDAKNGLRSA-N |
手性 SMILES |
CC1=CC2=C(C(=C1)F)OC[C@H]([C@H]2N)O |
规范 SMILES |
CC1=CC2=C(C(=C1)F)OCC(C2N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)

![Methyl 2-(2-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate](/img/structure/B13054687.png)
![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)


![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)
![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054701.png)

![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)


![8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
